Aprobit-d6
Description
Aprobit-d6 is a deuterated chemical standard, as indicated by the "d6" suffix, which denotes the replacement of six hydrogen atoms with deuterium isotopes . This compound is produced and supplied by信阳市中检计量生物科技有限公司 (Xinyang Zhongjian Measurement Biotechnology Co., Ltd.) as a high-purity reference material for analytical applications, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . Deuterated standards like this compound are critical for quantitative analysis due to their near-identical chemical behavior to non-deuterated analogs, enabling accurate calibration and minimizing matrix effects in complex samples. While the exact structure and parent compound of this compound remain unspecified in available literature, its classification as a deuterated standard suggests its primary role in trace-level detection and method validation in pharmaceutical or environmental analyses.
Properties
Molecular Formula |
C₁₉H₁₉D₆ClN₂OS |
|---|---|
Molecular Weight |
370.97 |
Synonyms |
Aprobit-d6; Aprobit R-d6; Lergobit-d6; N-(Hydroxyethyl)promethazine-d6 Chloride; (2-Hydroxyethyl)dimethyl(1-methyl-2-phenothiazin-10-ylethyl)-ammonium-d6 Chloride; N-(2-hydroxyethyl)-N,N,α-trimethyl-,N-(2-hydroxyethyl)-N,N,α-trimethyl-10H-phenothiazi |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
Deuterium Content : this compound contains fewer deuterium atoms (6) compared to D470912 (23), which may influence its isotopic distribution and detection sensitivity in MS.
Parent Compound Utility : While D470912’s parent compound is a surfactant with pharmaceutical relevance, this compound’s parent compound remains uncharacterized in open literature, limiting direct functional comparisons.
Analytical Precision : Both compounds serve as internal standards, but this compound’s lower deuterium count may reduce spectral overlap in high-resolution MS, enhancing quantification accuracy .
Comparison with Functionally Similar Compounds
This compound is functionally analogous to non-deuterated standards used for calibration and quality control. Below is a comparison with two widely used reference materials:
Table 2: Functional Comparison of Analytical Standards
| Compound | Type | Primary Use | Detection Method | Advantages/Limitations |
|---|---|---|---|---|
| This compound | Deuterated | MS/NMR internal standard | HRMS, LC-MS/MS | Reduces ion suppression; high purity |
| DC14920000 | Non-deuterated | Metalaxyl fungicide calibration | HPLC-UV | Cost-effective; limited to UV-active compounds |
| YJ-110804 | Non-deuterated | Ginsenoside Rg3 quantification | HPLC-DAD | Phytochemical analysis; requires external calibration |
Key Findings :
Detection Flexibility : this compound’s deuterated structure allows it to be used in tandem MS, where isotopic separation is crucial, whereas DC14920000 (Metalaxyl standard) is restricted to UV-based HPLC .
Matrix Compatibility: Deuterated standards like this compound mitigate matrix effects in biological samples, a limitation for non-deuterated standards like YJ-110804 (ginsenoside standard) in complex matrices .
Cost and Accessibility: Non-deuterated standards are generally cheaper but lack the precision of deuterated analogs in high-sensitivity applications.
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